molecular formula C11H18F2N2O B7974424 1-(4,4-Difluorocyclohexanecarbonyl)piperazine

1-(4,4-Difluorocyclohexanecarbonyl)piperazine

Cat. No.: B7974424
M. Wt: 232.27 g/mol
InChI Key: GHZVWCAQGABEOV-UHFFFAOYSA-N
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Description

1-(4,4-Difluorocyclohexanecarbonyl)piperazine is a synthetic organic compound featuring a piperazine ring amide-linked to a 4,4-difluorocyclohexane moiety. This structure combines a privileged scaffold in medicinal chemistry—the piperazine ring—with a conformationally constrained and electronically modified cyclohexane ring, making it a highly valuable intermediate in pharmaceutical research and development . Piperazine derivatives are extensively utilized in drug discovery due to their favorable physicochemical properties and ability to modulate biological activity . The incorporation of fluorine atoms is a common strategy in modern drug design to influence a molecule's metabolic stability, membrane permeability, and binding affinity . This compound serves as a critical building block for the synthesis of more complex molecules, particularly in the exploration of protease inhibitors and other therapeutic targets. The carbonyl group linking the two ring systems provides a potential hydrogen-bonding site, which can be crucial for specific interactions with biological targets, as demonstrated in the development of PARP inhibitors where a similar carbonyl group forms a key hydrogen bond with the enzyme . Researchers employ this chemical in the design and synthesis of novel compounds for activity screening, in the study of structure-activity relationships (SAR), and as a standard in analytical method development. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(4,4-difluorocyclohexyl)-piperazin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O/c12-11(13)3-1-9(2-4-11)10(16)15-7-5-14-6-8-15/h9,14H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZVWCAQGABEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N2CCNCC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Coupling Procedure

The most widely documented method involves a one-pot coupling reaction:

  • Reagent Preparation : A solution of 4,4-difluorocyclohexanecarboxylic acid (0.37 mmol) and piperazine (0.29 mmol) in dichloromethane (DCM, 5 mL) is prepared.

  • Coupling Agent Addition : EDCI (0.36 mmol) and HOBt (0.37 mmol) are added sequentially, followed by N,N-diisopropylethylamine (DIPEA, 0.85 mmol) to maintain a basic pH.

  • Reaction Execution : The mixture is stirred at room temperature for 4 hours, after which the solvent is evaporated under reduced pressure.

  • Purification : The crude product is purified via flash column chromatography using a methanol/dichloromethane (1:12 v/v) eluent, yielding the target compound as a yellow foam (76% yield).

Key Reaction Parameters:

ParameterValueSource
SolventDichloromethane (DCM)
Coupling AgentEDCI/HOBt
BaseDIPEA
TemperatureRoom temperature (20–25°C)
Reaction Time4 hours
Purification MethodFlash chromatography
Yield76%

Alternative Coupling Approaches

Patent literature describes analogous methods using HBTU instead of EDCI/HOBt for industrial-scale synthesis. For example:

  • A mixture of piperazine (0.581 mol) and 4,4-difluorocyclohexanecarbonyl chloride (0.638 mol) in acetic acid is stirred at 40°C, followed by distillation and solvent switching to toluene. This method emphasizes scalability, achieving yields >70% after recrystallization.

Mechanistic Insights into Amide Bond Formation

The reaction proceeds via activation of the carboxylic acid to form an O-acylisourea intermediate (with EDCI) or a benzotriazole-active ester (with HOBt). Nucleophilic attack by piperazine’s secondary amine then forms the desired amide bond. DIPEA neutralizes HCl generated during the process, preventing protonation of the amine and ensuring reaction progression.

Optimization Strategies

Solvent Selection

  • Dichloromethane is preferred for laboratory-scale reactions due to its inertness and ability to dissolve both polar and non-polar reagents.

  • Toluene and acetonitrile are cited in patent workflows for improved solubility of intermediates during large-scale production.

Temperature Control

While room temperature suffices for most couplings, exothermic reactions (e.g., acyl chloride additions) require cooling to 0–10°C to minimize side reactions.

Purification Techniques

  • Flash chromatography remains the gold standard for laboratory purification, offering >95% purity.

  • Industrial processes favor recrystallization from toluene/water mixtures, reducing costs while maintaining high yield.

Analytical Characterization

Critical quality attributes of this compound are verified through:

  • 1H-NMR : Characteristic signals include δ 3.4–3.6 ppm (piperazine CH2 groups) and δ 2.1–2.3 ppm (cyclohexane CH2 groups).

  • HPLC : Purity >98% is achievable with optimized eluents (e.g., 70:30 acetonitrile/water).

Comparative Analysis of Methods

MetricEDCI/HOBt MethodHBTU Method
Yield76%70–75%
ScaleLaboratory (mmol)Industrial (mol)
SolventDCMAcetic acid/Toluene
PurificationFlash chromatographyRecrystallization
Cost EfficiencyModerateHigh

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Difluorocyclohexanecarbonyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4,4-Difluorocyclohexanecarbonyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4,4-Difluorocyclohexanecarbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperazine derivatives are known to interact with GABA receptors, which play a role in neurotransmission .

Comparison with Similar Compounds

Comparison with Structurally Related Piperazine Derivatives

Substituent Variations and Pharmacological Implications

1-(4-Chlorobenzhydryl)piperazine Derivatives ()
  • Structure : Features a 4-chlorobenzhydryl group (aromatic) instead of the difluorocyclohexanecarbonyl moiety.
  • Activity : Demonstrated significant cytotoxicity against multiple cancer cell lines (e.g., IC₅₀ values in the low micromolar range for liver and breast cancer cells).
1-Bis(4-fluorophenyl)methyl Piperazine ()
  • Structure : Contains two 4-fluorophenyl groups attached to a methyl-piperazine core.
  • Activity : Used as an intermediate in antimicrobial and antipsychotic drug synthesis.
  • Key Difference : Fluorination on aromatic rings improves metabolic stability but retains planar geometry, whereas the target compound’s cyclohexane introduces conformational rigidity and reduced aromatic interactions .
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) ()
  • Structure : Combines a cyclohexyl group with a diphenylethyl chain on piperazine.
  • Activity : Exhibits analgesic properties but with neurotoxic side effects.
  • Key Difference : The diphenylethyl chain increases lipophilicity and CNS penetration, whereas the target compound’s carbonyl group may limit blood-brain barrier permeability .

Metabolic Stability and Fluorination Effects

  • Target Compound: The 4,4-difluorocyclohexane group resists oxidative metabolism by cytochrome P450 enzymes, a common issue with non-fluorinated piperazines like 1-(3-chlorophenyl)piperazine (mCPP), which undergoes rapid N-dealkylation .
  • Comparison to Fluoroquinolones (): Piperazine moieties in fluoroquinolones (e.g., ciprofloxacin) are prone to MnO₂-mediated oxidation at the N1 position. The target compound’s fluorinated cyclohexane likely mitigates such reactivity .

Data Table: Structural and Functional Comparison

Compound Name Substituent Molecular Weight Key Activity Metabolic Stability Reference
1-(4,4-Difluorocyclohexanecarbonyl)piperazine Difluorocyclohexanecarbonyl ~288.3 g/mol Under investigation High (fluorination)
1-(4-Chlorobenzhydryl)piperazine Chlorobenzhydryl ~350.8 g/mol Cytotoxic (IC₅₀ ~1–10 µM) Moderate
1-Bis(4-fluorophenyl)methyl piperazine Bis(4-fluorophenyl)methyl ~288.3 g/mol Antimicrobial intermediate High
MT-45 Cyclohexyl-diphenylethyl ~354.5 g/mol Analgesic (neurotoxic) Low
TFMPP m-Trifluoromethylphenyl ~231.2 g/mol 5-HT₁B/₁C agonist Low

Biological Activity

1-(4,4-Difluorocyclohexanecarbonyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a difluorocyclohexanecarbonyl group. The fluorine atoms in the structure are believed to enhance the compound's binding affinity to biological targets, potentially increasing its efficacy.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets, such as receptors and enzymes. The presence of fluorine atoms can alter the electronic properties of the molecule, affecting its pharmacodynamics.

Key Mechanisms:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in metabolic processes, although detailed studies are required to elucidate these pathways fully.

Anticancer Activity

Research indicates that piperazine derivatives, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study demonstrated that similar piperazine derivatives showed significant growth inhibition in liver (HUH7, HEPG2) and breast (MCF7) cancer cell lines. The mechanism behind this activity often involves apoptosis induction or cell cycle arrest .
Cell LineIC50 Value (µM)Reference
HUH75.0
MCF73.2
HEPG24.5

Analgesic Activity

Piperazine derivatives have been explored for their analgesic properties. In experimental models, compounds structurally related to this compound have shown promising analgesic effects comparable to morphine in certain assays .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications to the piperazine ring or the carbonyl substituent can significantly influence potency and selectivity.

  • Fluorine Substitution : The introduction of fluorine atoms has been correlated with enhanced receptor affinity and selectivity.
  • Carbonyl Variations : Altering the carbonyl group can affect solubility and metabolic stability.

Case Studies

  • Anticancer Efficacy : A series of studies have evaluated the anticancer potential of various piperazine derivatives against multiple cancer types. One notable case involved a derivative showing a 50% inhibition concentration (IC50) of less than 5 µM against liver cancer cells .
  • Neuropharmacological Effects : Another study highlighted the impact of piperazine derivatives on neurotransmitter levels such as dopamine and serotonin, indicating potential applications in treating mood disorders .

Q & A

Q. What are the optimal synthetic routes for 1-(4,4-Difluorocyclohexanecarbonyl)piperazine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling 4,4-difluorocyclohexanecarbonyl chloride with piperazine. Key steps include:

  • Reagent Selection : Use a base like triethylamine to neutralize HCl generated during acylation.
  • Solvent Optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred due to their inertness and ability to dissolve both reactants.
  • Temperature Control : Maintain 0–5°C during acyl chloride addition to minimize side reactions. Post-addition, stir at room temperature for 6–12 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Yield improvements (70–85%) are achieved by slow reagent addition and anhydrous conditions .

Q. How can researchers characterize the structure of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Look for piperazine protons as a multiplet (~δ 2.8–3.5 ppm) and cyclohexane protons as a split multiplet due to difluoro substitution (~δ 1.5–2.5 ppm).
    • ¹³C NMR : The carbonyl carbon appears at ~δ 170 ppm; fluorinated carbons show splitting (²JCF ~30 Hz) .
  • FT-IR : Confirm the carbonyl stretch (~1650–1700 cm⁻¹) and absence of -OH/N-H peaks (~3300 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ with accurate mass matching C₁₁H₁₅F₂N₂O .

Advanced Research Questions

Q. What strategies are employed to enhance the biological activity of this compound through structural modifications?

Methodological Answer:

  • Substituent Engineering :
    • Fluorine Positioning : Replace 4,4-difluoro with 3,3-difluoro to alter steric effects and lipophilicity (logP), impacting membrane permeability .
    • Piperazine Modifications : Introduce methyl or benzyl groups to the piperazine ring to enhance receptor binding selectivity (e.g., serotonin receptors) .
  • Bioisosteric Replacement : Swap the cyclohexane ring with a benzene or adamantane moiety to study rigidity-activity relationships .
  • In Vitro Testing : Use HEK-293 cells transfected with target receptors (e.g., 5-HT₂A) to quantify EC₅₀ shifts post-modification .

Q. How can in silico modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction :
    • Software Tools : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (e.g., GI absorption: >80% predicted), BBB permeability (low due to high polarity), and CYP450 inhibition (risk of 2D6 inhibition) .
    • Molecular Dynamics : Simulate binding to serum albumin (PDB ID: 1AO6) to assess plasma protein binding .
  • Docking Studies :
    • Target Identification : Dock against X-ray structures of GPCRs (e.g., 5-HT₆ receptor, PDB ID: 6WGT) using AutoDock Vina. Focus on hydrogen bonding with Asp106 and hydrophobic interactions with Phe282 .

Q. What analytical methods resolve contradictions in experimental data (e.g., conflicting bioactivity results) for this compound?

Methodological Answer:

  • Data Triangulation :
    • Batch Reproducibility : Verify purity (>95% via HPLC) and stereochemistry (CD spectroscopy) across synthesized batches .
    • Assay Validation : Compare results across multiple assays (e.g., radioligand binding vs. functional cAMP assays) to rule out false positives .
    • Metabolite Screening : Use LC-MS to identify in vitro metabolites (e.g., N-dealkylation products) that may interfere with activity .
  • Statistical Analysis : Apply multivariate regression to correlate structural descriptors (e.g., LogP, polar surface area) with bioactivity outliers .

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